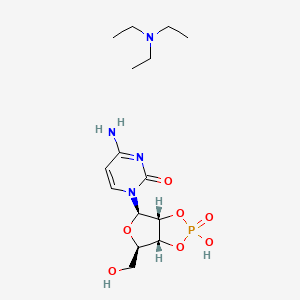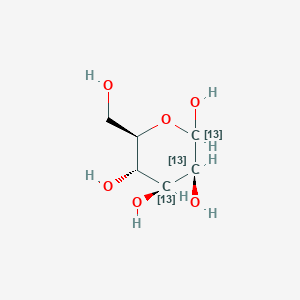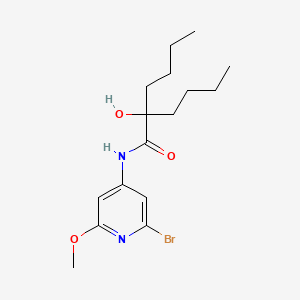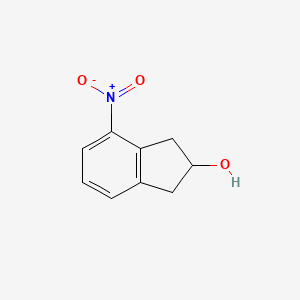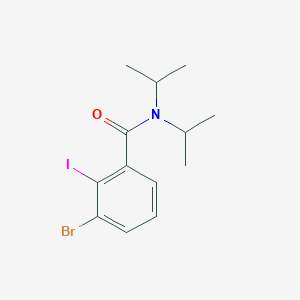
Tiamulin-d10Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiamulin-d10 Hydrochloride is a deuterated form of tiamulin, a pleuromutilin antibiotic. This compound is primarily used as an internal standard for the quantification of tiamulin in various analytical applications. Tiamulin itself is known for its effectiveness against a range of bacterial infections, particularly in veterinary medicine for pigs and poultry .
Méthodes De Préparation
The synthesis of Tiamulin-d10 Hydrochloride involves the incorporation of deuterium atoms into the tiamulin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The industrial production methods for tiamulin involve the fermentation of specific fungi, followed by chemical modification to introduce the deuterium atoms .
Analyse Des Réactions Chimiques
Tiamulin-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Applications De Recherche Scientifique
Tiamulin-d10 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of tiamulin.
Microbiology: Studied for its antibacterial properties, particularly against Gram-positive bacteria and mycoplasmas.
Veterinary Medicine: Used in the treatment of bacterial infections in pigs and poultry.
Pharmacology: Investigated for its mechanism of action and potential therapeutic applications
Mécanisme D'action
Tiamulin-d10 Hydrochloride exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding inhibits protein synthesis in bacteria, leading to their death. The molecular targets include various bacterial ribosomal proteins and RNA components .
Comparaison Avec Des Composés Similaires
Tiamulin-d10 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Valnemulin: Another pleuromutilin antibiotic with a similar mechanism of action.
Retapamulin: Used topically for skin infections.
Lefamulin: A newer pleuromutilin antibiotic used for community-acquired bacterial pneumonia
Propriétés
Formule moléculaire |
C28H48ClNO4S |
|---|---|
Poids moléculaire |
540.3 g/mol |
Nom IUPAC |
[(1S,2R,3S,4S,6R,7S,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethylsulfanyl]acetate;hydrochloride |
InChI |
InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19-,20-,22+,24-,25-,26+,27+,28-;/m0./s1/i2D3,3D3,9D2,10D2; |
Clé InChI |
WRHXJTYYMRJQPZ-YUQTXXDYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N(CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@@H]([C@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C)C([2H])([2H])C([2H])([2H])[2H].Cl |
SMILES canonique |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


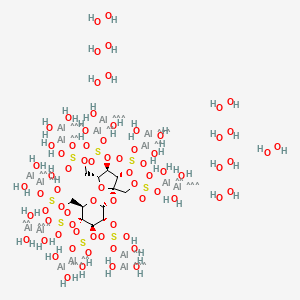

![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
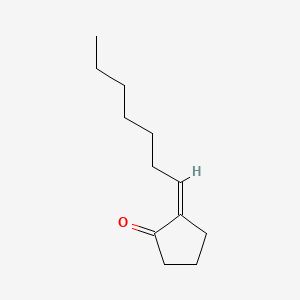
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)
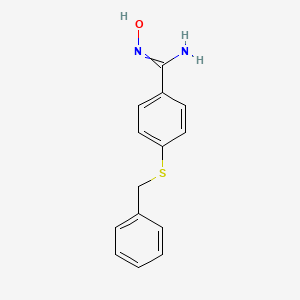
![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)

![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
